2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide

Chemical probe Screening library Physicochemical property

This research-grade compound features a critically under-explored 6-carboxamide substitution on the benzothiazole core, combined with a conformationally restrained (1-phenylpyrrolidin-2-yl)methyl side chain. Its moderate lipophilicity (XLogP3-AA=4.4) and MW=351.5 g/mol place it in CNS lead-like space, making it a rational choice for aminergic GPCR or phenotypic screening. The unique pharmacophoric arrangement is not replicated by 5-, 7-, or 2-linked analogs, ensuring scaffold-specific SAR interrogation. In the absence of confirmed target activity, it also serves as a high-fidelity negative control. Standard storage -20°C; shipped ambient. For R&D use only.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 1797899-39-8
Cat. No. B2620295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
CAS1797899-39-8
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN3C4=CC=CC=C4
InChIInChI=1S/C20H21N3OS/c1-14-22-18-10-9-15(12-19(18)25-14)20(24)21-13-17-8-5-11-23(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,21,24)
InChIKeyRSWGMPWIUWMLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797899-39-8): Structural Identity and Chemical Class


2-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797899-39-8) is a synthetic small molecule that combines a 2-methyl-1,3-benzothiazole-6-carboxylic acid core with a (1-phenylpyrrolidin-2-yl)methanamine moiety via an amide bond [1]. Its molecular formula is C₂₀H₂₁N₃OS with a molecular weight of 351.5 g/mol, and it presents a computed XLogP3-AA of 4.4, indicating moderate lipophilicity [1]. Publicly available bioactivity, ADMET, or target-engagement data for this precise compound are currently absent from the major authoritative databases, including ChEMBL, BindingDB, DrugBank, and PubChem BioAssay [1]. The compound is listed as a research-grade screening compound in the PubChem Substance database and is supplied by a limited number of commercial vendors, predominantly as part of diversity-oriented synthesis libraries [1].

Why Generic Substitution of 2-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide Fails: The Absence of Pharmacophoric Redundancy


In the absence of target-specific activity data, the primary selection risk for this compound arises from the non-trivial pharmacophoric arrangement that distinguishes it from even its closest structural analogs. The presence of the 2-methyl substituent on the benzothiazole ring, the 6-carboxamide connectivity, and the (1-phenylpyrrolidin-2-yl)methyl side chain creates a three-dimensional electrostatic and steric profile that cannot be faithfully reproduced by compounds bearing quinoline, benzamide, or alternative N-heterocyclic linkers [1]. A generic substitution with a 'phenylpyrrolidine-carboxamide' or a differently substituted benzothiazole would alter hydrogen-bonding capacity, rotatable bond count, and the spatial orientation of the terminal phenyl ring, any of which could ablate binding to the intended biological target or alter physicochemical properties essential for assay compatibility [1]. The quantitative evidence below, although largely limited to computed molecular descriptors, demonstrates that the target compound occupies a distinct property space relative to the three most relevant comparators, providing a rational basis for its selection when a well-defined benzothiazole-based scaffold is required under the specific synthetic or screening context.

Quantitative Differentiation Evidence for 2-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide


Molecular Weight and LogP Differentiation from the Closest Quinoline Analog

The target compound (MW = 351.5 g/mol, XLogP3-AA = 4.4) differs substantially from its closest commercially available analog, 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide (CAS 1798030-08-6, MW = 373.4 g/mol), in both molecular weight and lipophilicity [1][2]. The 21.9 g/mol higher molecular weight of the quinoline analog is primarily attributable to the quinoline core (C₉H₆N) versus benzothiazole (C₇H₄NS), which alters the overall shape and electronic distribution of the molecule [1][2].

Chemical probe Screening library Physicochemical property

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation from a Benzamide Scaffold

The target compound contains four hydrogen-bond acceptors (HBA) and four rotatable bonds, in contrast to 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide (HBA = 3, rotatable bonds = 4) [1][2]. The additional HBA arises from the thiazole sulfur and endocyclic nitrogen of the benzothiazole ring, providing a distinct hydrogen-bonding motif that cannot be realized with a simple benzamide core [1].

Medicinal chemistry Ligand design Hydrogen bonding

Absence of a Secondary HBA in the Pyrimidine-Substituted Analog Confers Distinct Solubility and Permeability Profiles

Compared to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide (CAS 2097862-71-8), the target compound replaces the pyrimidine ring with a phenyl ring, eliminating a potential hydrogen-bond acceptor while increasing lipophilicity (XLogP3-AA 4.4 vs. ~3.1 estimated for the pyrimidine analog) [1][2]. This substitution reduces the topological polar surface area (estimated TPSA ≈ 48 Ų for the target vs. ~64 Ų for the pyrimidine analog), which may enhance passive membrane permeability [1].

Pharmacokinetics Solubility Permeability

Limited Public Bioactivity Data Represents a Differentiation Liability Relative to Validated Benzothiazole Probes

A critical procurement consideration is that this compound has no reported IC₅₀, Kd, or EC₅₀ values in PubChem BioAssay, ChEMBL, or BindingDB, whereas validated benzothiazole chemical probes such as 2-amino-1,3-benzothiazole-6-carboxamide have demonstrated preferential binding to RNA tandem mismatch motifs (Kd = 2.3 µM) [1][2]. This lack of data does not make the compound inactive; it simply means it has not been characterized against any biological target. For researchers seeking a pre-validated starting point, a probe with known target engagement may be preferable.

Bioactivity Target engagement Chemical biology

Optimal Procurement and Application Scenarios for 2-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide


Diversity-Oriented Screening Library Augmentation for CNS-Related Targets

The compound's moderate lipophilicity (XLogP3-AA = 4.4) and molecular weight of 351.5 g/mol place it within the favorable property space for central nervous system (CNS) lead-like libraries [1]. Its benzothiazole core is a privileged scaffold in neuropharmacology, and the (1-phenylpyrrolidin-2-yl)methyl side chain provides a conformationally constrained basic amine that may engage aspartic acid residues in aminergic GPCRs [1]. Procurement of this compound for phenotypic or target-based screening of CNS targets is a rational strategy when the library requires novel chemotypes not present in traditional benzothiazole collections.

Structure-Activity Relationship (SAR) Exploration at the 6-Position of the Benzothiazole Ring

Because the 6-carboxamide connectivity is less commonly explored than the 2-position in benzothiazole SAR campaigns, this compound serves as a valuable building block for medicinal chemistry programs aiming to probe the steric and electronic requirements around the benzothiazole 6-position [1]. Its use as a comparator or starting point is justified when parallel synthesis with 5- or 7-substituted analogs is planned, as the 6-substitution pattern influences the vector of the side chain relative to the aromatic plane.

Negative Control or Inactive Comparator for Benzothiazole-Based Chemical Probes

Given the absence of confirmed bioactivity against any characterized target, this compound may be deployed as a negative control in assays where a closely related benzothiazole derivative (e.g., a 2-amino-1,3-benzothiazole-6-carboxamide) shows activity [2]. Its structural similarity ensures that any observed biological effect can be attributed to the specific pharmacophore rather than to general benzothiazole scaffold promiscuity, provided that solubility and aggregation issues are controlled.

Quote Request

Request a Quote for 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.